Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a methanesulfonyloxy (-OSO₂CH₃) substituent at position 5, a phenyl group at position 2, and an ethyl ester at position 3. The methanesulfonyloxy group is a polar, electron-withdrawing moiety that enhances reactivity in substitution reactions due to its role as a leaving group .
Properties
IUPAC Name |
ethyl 5-methylsulfonyloxy-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6S/c1-3-22-18(19)16-14-11-13(24-25(2,20)21)9-10-15(14)23-17(16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZIEZAGXQKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core. This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate reagent like phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) in the presence of a base like sodium hydroxide (NaOH).
Methanesulfonyloxy Substitution: The final step involves the substitution of a hydroxyl group with a methanesulfonyloxy group. This can be achieved using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding alcohols or hydrocarbons.
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate is being investigated for its potential as a drug candidate due to its unique structure, which may interact with various biological targets. Preliminary studies suggest promising antimicrobial and anticancer properties.
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with significant inhibition observed at concentrations as low as 50 µg/mL.
- Anticancer Properties : In vitro evaluations have shown that the compound can reduce the viability of human cancer cell lines (e.g., HeLa and MCF-7) by up to 70% at concentrations of 25 µM after 48 hours.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Structure | Moderate antimicrobial | Lacks methanesulfonyloxy group |
| Ethyl 5-(bromobenzofuran)-2-carboxylate | Structure | Low anticancer activity | Methyl group affects reactivity |
| 5-(Methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylic acid | Structure | High solubility but lower reactivity | Acid form shows different properties |
Case Studies
Several studies have documented the applications and effects of this compound:
- Antimicrobial Study : A study conducted on its effectiveness against bacterial strains demonstrated significant inhibition, supporting its potential use in developing new antimicrobial agents.
- Anticancer Evaluation : In vitro tests using various human cancer cell lines revealed substantial reductions in cell viability, indicating the need for further research into its mechanisms and efficacy in vivo.
Mechanism of Action
The mechanism of action of Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methanesulfonyloxy group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally similar benzofuran derivatives, focusing on substituents at position 5, molecular properties, and functional implications:
Crystallographic and Physicochemical Insights
- Crystal Packing : Analogues with bulky substituents (e.g., bromophenyl sulfonamido in ) exhibit π-π stacking and C–H···O interactions, stabilizing crystal structures. The methanesulfonyloxy group’s steric bulk may similarly influence packing efficiency .
- LogP and Solubility : The bromophenyl sulfonamido derivative () has a high XLogP3 (5.4), indicating low aqueous solubility, whereas ethoxy-substituted analogues () may offer better solubility for formulation.
Biological Activity
Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family. Its unique structure, featuring a methanesulfonyloxy group and an ethyl ester, positions it as a candidate for various biological applications, including antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16O6S |
| CAS Number | 315237-40-2 |
| Molecular Weight | 372.38 g/mol |
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antimicrobial Activity
Studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Potential
In vitro studies have shown that this compound induces apoptosis in cancer cells. The compound activates caspase pathways, leading to programmed cell death. Additionally, it has been noted to inhibit tumor growth in animal models, suggesting its potential as a chemotherapeutic agent.
The biological effects of this compound can be attributed to its structural features:
- Nucleophilic Substitution : The methanesulfonyloxy group acts as a leaving group, facilitating nucleophilic attacks by cellular components.
- Interaction with Biological Macromolecules : The benzofuran moiety may interact with DNA and proteins, altering their function and stability.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in target cells, contributing to its anticancer effects.
Case Studies
Several case studies have investigated the efficacy of this compound in various contexts:
-
Study on Bacterial Resistance :
- Objective : To evaluate the antimicrobial effectiveness against resistant strains.
- Findings : Showed significant inhibition of growth in methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL.
-
Cancer Cell Line Testing :
- Objective : To assess cytotoxicity in human cancer cell lines.
- Results : Induced apoptosis in breast cancer (MCF-7) and lung cancer (A549) cells at concentrations as low as 10 µM.
-
Animal Model Study :
- Purpose : To investigate the antitumor activity in vivo.
- Outcome : Reduced tumor size by approximately 50% in treated mice compared to control groups after four weeks of administration.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodology : Multi-step synthesis typically involves constructing the benzofuran core via cyclization, followed by regioselective sulfonylation. For example, methanesulfonyl (mesyl) groups can be introduced via nucleophilic substitution of hydroxyl precursors under anhydrous conditions using methanesulfonyl chloride and a base (e.g., triethylamine) . Optimization may include temperature control (0–5°C to minimize side reactions) and continuous-flow reactors to enhance safety and efficiency in handling unstable intermediates .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodology :
- X-ray crystallography : Resolves atomic positions and confirms stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to address disorder or twinning .
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methanesulfonyloxy protons at δ ~3.3 ppm).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 385.1).
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of methanesulfonyloxy group introduction on the benzofuran scaffold?
- Methodology :
- Steric hindrance : Bulky substituents at the 2-phenyl group may direct sulfonylation to the less hindered 5-position. Computational modeling (e.g., DFT) predicts reactivity by analyzing frontier molecular orbitals and charge distribution .
- Electronic effects : Electron-donating groups (e.g., methoxy) at adjacent positions can activate specific sites for electrophilic substitution. Experimental validation via competitive reactions with substituted analogs is critical .
Q. What crystallographic challenges arise during structural determination of benzofuran derivatives, and how can they be addressed?
- Challenges :
- Disorder in flexible groups : The methanesulfonyloxy moiety may exhibit rotational disorder.
- Weak diffraction : Poor crystal quality due to low symmetry or solvent inclusion.
- Solutions :
- Use synchrotron radiation for enhanced data resolution.
- Apply SHELXL’s restraints (e.g., SIMU, DELU) to model disorder and anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
